- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Cas no 97845-72-2 (Penciclovir Diacetate)

Penciclovir Diacetate structure
Nome del prodotto:Penciclovir Diacetate
Numero CAS:97845-72-2
MF:C14H19N5O5
MW:337.331162691116
CID:4557780
Penciclovir Diacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Penciclovir Diacetate Impurity
- Penciclovir Impurity 3
- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
- Penciclovir impurity-C
- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 39913
- BRU 39913
- Di-O-acetylpenciclovir
- Penciclovir diacetate
- Penciclovir Diacetate
-
- Inchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
- Chiave InChI: KQURMIWGELPUHQ-UHFFFAOYSA-N
- Sorrisi: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O
Penciclovir Diacetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P221505-10mg |
Penciclovir Diacetate |
97845-72-2 | 10mg |
$ 110.00 | 2023-09-06 | ||
TRC | P221505-50mg |
Penciclovir Diacetate |
97845-72-2 | 50mg |
$ 466.00 | 2023-09-06 | ||
TRC | P221505-25mg |
Penciclovir Diacetate |
97845-72-2 | 25mg |
$ 241.00 | 2023-09-06 | ||
TRC | P221505-5mg |
Penciclovir Diacetate |
97845-72-2 | 5mg |
$58.00 | 2023-05-17 |
Penciclovir Diacetate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Riferimento
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug MetabolitesChemCatChem, 2014, 6(4), 1028-1042,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ; 1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesTetrahedron, 2006, 62(24), 5709-5716,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ; 1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ; 1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 10
Condizioni di reazione
1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
Riferimento
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purinesJournal of Medicinal Chemistry, 1987, 30(9), 1636-42,
Synthetic Routes 12
Condizioni di reazione
Riferimento
- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosidesUnited States, 1998, 70(2), 313-318,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ; 1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt
Riferimento
- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineTetrahedron, 2006, 62(24), 5709-5716,
Penciclovir Diacetate Raw materials
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 2-(Acetoxymethyl)-4-bromobutyl Acetate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 2-(Acetoxymethyl)-4-iodobutyl Acetate
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- Guanosine, monosodium salt (9CI)
- Famciclovir
- 2-Amino-6-chloropurine
- 2-(hydroxyMethyl)butane-1,4-diol
- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride
- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
- N2-acetyl-7-benzylguanine
Penciclovir Diacetate Preparation Products
Penciclovir Diacetate Letteratura correlata
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
97845-72-2 (Penciclovir Diacetate) Prodotti correlati
- 2329305-79-3(6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane)
- 2228726-18-7(5-(azidomethyl)-2-(1H-1,2,4-triazol-1-yl)pyridine)
- 1795482-18-6(2-(2-chloro-6-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]acetamide)
- 2229623-87-2(6-(pyrrolidin-1-yl)pyridin-3-ylmethanesulfonamide)
- 2098070-88-1(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2228285-01-4(1-amino-2-(1H-pyrazol-4-yl)propan-2-ol)
- 2679828-10-3((2R,3R)-2-{(benzyloxy)carbonylamino}-3-fluorobutanoic acid)
- 2418718-64-4(4-Methyl-3-(piperazin-1-yl)-5-(prop-2-yn-1-yl)phenyl sulfurofluoridate)
- 2228695-04-1(dimethyl({2-(oxiran-2-yl)methyl-1,3-thiazol-5-yl}methyl)amine)
- 1994523-54-4(2-Pentanesulfonyl chloride, 5-methoxy-)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
